beta-Zearalenol
beta-Zearalenol
β-Zearalenol is a hepatic metabolite of zearalenone, a mycotoxin produced by fungi in food and animal feeds. It is a less potent agonist of estrogen receptors than the parent compound. However, β-zearalenol has pronounced effects on uterotropic activity and sperm acrosome reaction.
Beta-Zearalenol, also known as B-zearalenol, belongs to the class of organic compounds known as macrolides and analogues. These are organic compounds containing a lactone ring of at least twelve members. Beta-Zearalenol is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, Beta-zearalenol is primarily located in the membrane (predicted from logP). Beta-Zearalenol is a potentially toxic compound.
Beta-Zearalenol, also known as B-zearalenol, belongs to the class of organic compounds known as macrolides and analogues. These are organic compounds containing a lactone ring of at least twelve members. Beta-Zearalenol is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, Beta-zearalenol is primarily located in the membrane (predicted from logP). Beta-Zearalenol is a potentially toxic compound.
Brand Name:
Vulcanchem
CAS No.:
71030-11-0
VCID:
VC21155183
InChI:
InChI=1S/C18H24O5/c1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(20)11-16(21)17(13)18(22)23-12/h3,7,10-12,14,19-21H,2,4-6,8-9H2,1H3/b7-3+/t12-,14-/m0/s1
SMILES:
CC1CCCC(CCCC=CC2=C(C(=CC(=C2)O)O)C(=O)O1)O
Molecular Formula:
C18H24O5
Molecular Weight:
320.4 g/mol
beta-Zearalenol
CAS No.: 71030-11-0
Cat. No.: VC21155183
Molecular Formula: C18H24O5
Molecular Weight: 320.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | β-Zearalenol is a hepatic metabolite of zearalenone, a mycotoxin produced by fungi in food and animal feeds. It is a less potent agonist of estrogen receptors than the parent compound. However, β-zearalenol has pronounced effects on uterotropic activity and sperm acrosome reaction. Beta-Zearalenol, also known as B-zearalenol, belongs to the class of organic compounds known as macrolides and analogues. These are organic compounds containing a lactone ring of at least twelve members. Beta-Zearalenol is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, Beta-zearalenol is primarily located in the membrane (predicted from logP). Beta-Zearalenol is a potentially toxic compound. |
|---|---|
| CAS No. | 71030-11-0 |
| Molecular Formula | C18H24O5 |
| Molecular Weight | 320.4 g/mol |
| IUPAC Name | (4S,8S,12E)-8,16,18-trihydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-2-one |
| Standard InChI | InChI=1S/C18H24O5/c1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(20)11-16(21)17(13)18(22)23-12/h3,7,10-12,14,19-21H,2,4-6,8-9H2,1H3/b7-3+/t12-,14-/m0/s1 |
| Standard InChI Key | FPQFYIAXQDXNOR-PMRAARRBSA-N |
| Isomeric SMILES | C[C@@H]1CCC[C@@H](CCC/C=C/C2=C(C(=CC(=C2)O)O)C(=O)O1)O |
| SMILES | CC1CCCC(CCCC=CC2=C(C(=CC(=C2)O)O)C(=O)O1)O |
| Canonical SMILES | CC1CCCC(CCCC=CC2=C(C(=CC(=C2)O)O)C(=O)O1)O |
| Appearance | White solid |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator